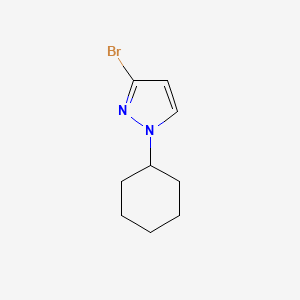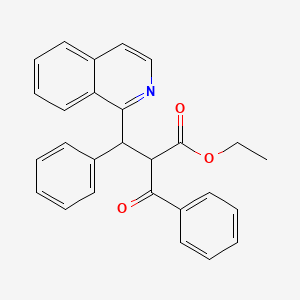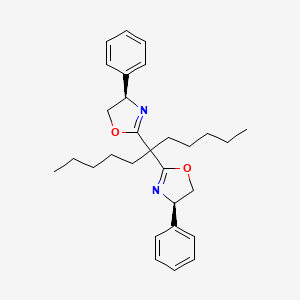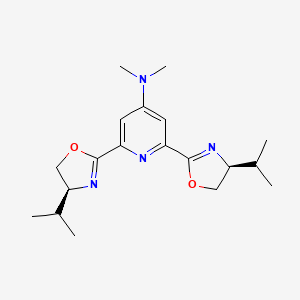
2,6-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)-N,N-dimethylpyridin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)-N,N-dimethylpyridin-4-amine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes two oxazoline rings attached to a pyridine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)-N,N-dimethylpyridin-4-amine typically involves multi-step organic reactions. One common method starts with the preparation of the oxazoline rings, which are then attached to the pyridine core through nucleophilic substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. For example, the use of palladium catalysts and anhydrous conditions can be crucial for the successful synthesis of this compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize waste. The use of continuous flow reactors and automated systems can further enhance the scalability of the synthesis process. Additionally, green chemistry principles, such as the use of renewable solvents and catalysts, are increasingly being adopted to make the production process more sustainable .
化学反応の分析
Types of Reactions
2,6-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)-N,N-dimethylpyridin-4-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxazoline N-oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium hydride, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield N-oxides, while reduction reactions produce amine derivatives .
科学的研究の応用
Chemistry
In chemistry, 2,6-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)-N,N-dimethylpyridin-4-amine is used as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals makes it valuable in catalysis and material science .
Biology
In biological research, this compound has been studied for its potential as a bioactive molecule. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development and biochemical studies .
Medicine
In medicine, the compound’s potential therapeutic properties are being explored. Its ability to modulate specific biochemical pathways suggests it could be useful in treating certain diseases, although more research is needed to fully understand its efficacy and safety .
Industry
In industrial applications, this compound is used in the synthesis of advanced materials and specialty chemicals. Its role as a catalyst in polymerization reactions and its use in the production of high-performance materials are notable examples .
作用機序
The mechanism of action of 2,6-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)-N,N-dimethylpyridin-4-amine involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. Additionally, its interaction with biological macromolecules can modulate enzymatic activity and signal transduction pathways .
類似化合物との比較
Similar Compounds
2,6-Bis(1H-imidazol-2-yl)pyridine: Known for its use in coordination chemistry and catalysis.
2,6-Bis(benzimidazol-2-yl)pyridine: Exhibits similar coordination properties but with different electronic effects due to the benzimidazole rings.
2,6-Bis(4,5-dimethyl-1H-imidazol-2-yl)pyridine: Another related compound with applications in spin-crossover studies.
Uniqueness
What sets 2,6-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)-N,N-dimethylpyridin-4-amine apart is its unique combination of oxazoline rings and isopropyl groups, which confer distinct steric and electronic properties. These features enhance its stability and reactivity, making it particularly valuable in specialized applications .
特性
分子式 |
C19H28N4O2 |
|---|---|
分子量 |
344.5 g/mol |
IUPAC名 |
N,N-dimethyl-2,6-bis[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]pyridin-4-amine |
InChI |
InChI=1S/C19H28N4O2/c1-11(2)16-9-24-18(21-16)14-7-13(23(5)6)8-15(20-14)19-22-17(10-25-19)12(3)4/h7-8,11-12,16-17H,9-10H2,1-6H3/t16-,17-/m1/s1 |
InChIキー |
HPMWNRNYKADIRZ-IAGOWNOFSA-N |
異性体SMILES |
CC(C)[C@H]1COC(=N1)C2=CC(=CC(=N2)C3=N[C@H](CO3)C(C)C)N(C)C |
正規SMILES |
CC(C)C1COC(=N1)C2=CC(=CC(=N2)C3=NC(CO3)C(C)C)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


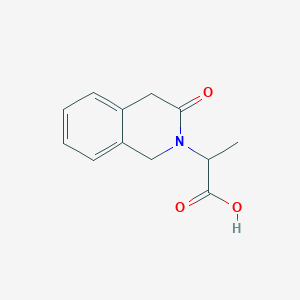
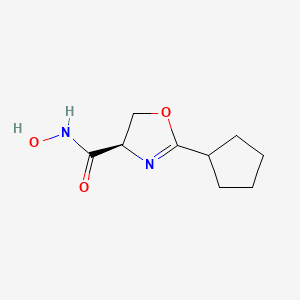
![4-(Bromomethyl)-2-methoxybenzo[d]oxazole](/img/structure/B12881111.png)
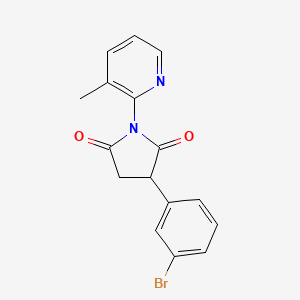
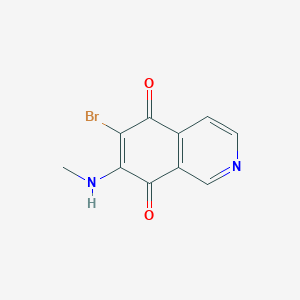
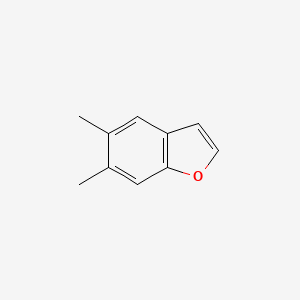
![Dicyclohexyl(3,3',5',6-tetramethoxy-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12881132.png)
![N-[2-Methyl-4-(2-methylpropyl)-1,3-oxazol-5-yl]benzamide](/img/structure/B12881135.png)
![2-Isopropylbenzo[d]oxazole](/img/structure/B12881142.png)
